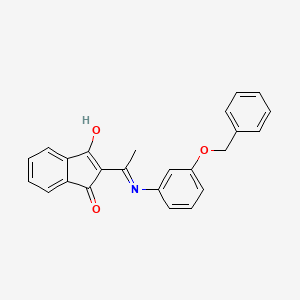

2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione

Description

Properties

IUPAC Name |

3-hydroxy-2-[C-methyl-N-(3-phenylmethoxyphenyl)carbonimidoyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-16(22-23(26)20-12-5-6-13-21(20)24(22)27)25-18-10-7-11-19(14-18)28-15-17-8-3-2-4-9-17/h2-14,26H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEGFJNXSPQCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC(=CC=C1)OCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of indane-1,3-dione compounds exhibit anticancer properties. For example, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The structure's ability to form hydrogen bonds and interact with microbial enzymes is believed to enhance its efficacy.

3. Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic processes. For instance, it may inhibit β-glucuronidase, an enzyme linked to drug metabolism and gastrointestinal toxicity. This inhibition could be beneficial in reducing adverse drug reactions and improving therapeutic outcomes in patients receiving certain medications .

Agrochemical Applications

1. Herbicide Safeners

Indane derivatives have been studied for their role as safeners in herbicide formulations. These compounds can protect crops from the phytotoxic effects of herbicides while enhancing the efficacy of weed control. Their application could lead to more sustainable agricultural practices by reducing crop damage while maintaining weed management effectiveness .

2. Plant Growth Regulators

Research has indicated that certain derivatives of this compound can act as plant growth regulators, promoting growth and development in various crops. This application is crucial for enhancing agricultural productivity and ensuring food security.

Material Science Applications

1. Organic Electronics

The unique electronic properties of 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs). Its ability to form thin films with good charge transport properties can be exploited in developing efficient electronic components.

2. Photovoltaic Materials

The compound's light absorption characteristics suggest potential applications in photovoltaic materials for solar energy conversion. By optimizing its structure through chemical modifications, researchers aim to enhance the efficiency of solar cells.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a series of indane derivatives showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis through mitochondrial pathways .

Case Study 2: Herbicide Safener Development

In another study focusing on agrochemical applications, researchers evaluated the efficacy of this compound as a safener in combination with common herbicides like 2,4-D. The results indicated a marked reduction in crop injury while maintaining effective weed control .

Mechanism of Action

Similar Compounds

3-(Phenylmethoxy)phenylacetic acid

Indane-1,3-dione derivatives with different substituents.

Uniqueness

The presence of both an indane-1,3-dione core and a phenylmethoxy group is rare.

This specific structure may provide unique reactivity and interaction profiles compared to simpler analogs.

In short, 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione stands out due to its intricate structure and wide array of applications across different scientific fields. Its preparation and reactivity offer numerous avenues for further exploration and application.

Biological Activity

The compound 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione , also known by its CAS number 1024375-29-8 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 369.42 g/mol |

| CAS Number | 1024375-29-8 |

Structural Characteristics

The compound features an indane-1,3-dione core structure with a phenylmethoxy group and an aminoethylidene substituent, which are significant for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of indane-1,3-dione compounds exhibit notable anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial function. This was demonstrated in studies where the compound significantly inhibited cell proliferation in human leukemia cell lines.

-

Case Studies :

- In vitro assays showed that at concentrations around 10 µM , the compound induced significant cell death in K562 leukemia cells, suggesting a promising therapeutic index against hematological malignancies .

- Additionally, it has been reported that similar compounds with structural analogs demonstrated selective inhibition of cancer cell invasion through Matrigel assays, indicating potential for anti-metastatic applications .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage.

- Research Findings : In a comparative study, the antioxidant activity was quantified using various assays such as DPPH and CUPRAC, revealing that the compound exhibits significant protective effects against oxidative stress .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in cancer progression has been another focus area.

- Enzyme Targets : Studies have highlighted its inhibitory effects on enzymes such as tyrosinase and glucosidase, which are implicated in various metabolic pathways associated with tumor growth .

Comparative Analysis of Similar Compounds

To understand the relative efficacy of this compound, a comparison with structurally related compounds is beneficial.

| Compound Name | Anticancer Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Benzoylbenzophenone Thiosemicarbazone | Moderate | Low | Yes |

| Isatin Thiosemicarbazone Derivatives | High | High | Yes |

Chemical Reactions Analysis

Substituent Influence

-

The 3-(phenylmethoxy)phenyl group introduces steric and electronic effects, directing regioselectivity during condensation.

-

Electron-donating groups (e.g., methoxy) enhance nucleophilicity of the aniline nitrogen, accelerating imine formation .

Isomerization Challenges

-

Substituted indane-1,3-diones (e.g., 5-methyl or 5-fluoro analogs) often yield inseparable isomer mixtures (e.g., 31/31′ ) .

-

For the target compound, isomerism is minimized due to the rigid ethylidene bridge and symmetrical substitution pattern .

Palladium-Catalyzed Coupling

-

Isocyanide insertion into palladium–carbon bonds offers a pathway to aryl-substituted indane-1,3-diones .

-

Example:

Eschenmoser Coupling

-

Thiobenzamides react with 3-bromooxindoles in DMF to form aminomethylidene derivatives .

-

Adapting this method could enable the introduction of the ethylidene-amino group via thioamide intermediates .

Reaction Optimization

Purification and Characterization

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Anticoagulant Activity : Electron-donating groups (e.g., methylsulfanyl in 3c) enhance thrombin inhibition by stabilizing charge interactions in the enzyme’s active site . The target compound’s phenylmethoxy group may act similarly but requires validation.

- Antimicrobial Activity: Planar substituents (e.g., hydrazono-ethyl in compound 12) improve penetration into bacterial membranes , whereas bulkier groups (e.g., phenylmethoxy) may reduce this effect.

- Antifungal Activity : Conjugated systems (e.g., arylmethylene in 39a-e) disrupt fungal cell membranes via π-π stacking . The target compound’s extended conjugation could be advantageous but untested.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione?

- Methodological Answer : The compound can be synthesized via a condensation reaction between indane-1,3-dione derivatives and substituted anilines. For example, cyclohexane-1,3-dione analogs react with 3-(phenylmethoxy)aniline under reflux in ethanol with catalytic acetic acid to form the Schiff base intermediate . Optimize reaction conditions (e.g., temperature: 70–80°C, solvent polarity) to enhance yield. Purification via column chromatography using ethyl acetate/hexane gradients is recommended. Validate intermediates using TLC and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare coupling constants to theoretical predictions. For example, the ethylidene proton typically appears as a singlet near δ 8.5 ppm .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups.

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) against calculated masses .

Q. What are the critical solubility and stability parameters for handling this compound in laboratory settings?

- Methodological Answer : Solubility varies with solvent polarity; it is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies under varying pH (e.g., 3–10) and temperature (4–40°C) should be conducted using HPLC to monitor degradation products. Store under inert gas (N2/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s photostability and environmental fate?

- Methodological Answer :

- Photostability : Expose the compound to UV-Vis light (λ = 254–365 nm) in a photoreactor and analyze degradation kinetics via LC-MS. Use actinometry to quantify photon flux .

- Environmental Fate : Follow the INCHEMBIOL framework ( ) to assess abiotic/biotic transformations. Conduct soil/water partitioning experiments using OECD Guidelines 106/121. Measure log Kow and hydrolysis rates under simulated environmental conditions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free media), and compound purity (HPLC ≥95%). Use statistical tools (ANOVA, regression) to identify confounding factors .

- Dose-Response Validation : Replicate experiments using standardized protocols (IUPAC Guidelines, ) and include positive/negative controls (e.g., known enzyme inhibitors) to normalize data .

Q. What advanced techniques are recommended for studying receptor-ligand interactions involving this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips and measure binding kinetics (ka/kd) in real-time.

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding conformations. Cross-validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., imine nitrogen). Compare with experimental NMR chemical shifts for validation .

- Retrosynthetic Analysis : Apply AI-driven platforms (e.g., IBM RXN) to propose novel synthetic pathways and optimize reaction steps .

Data Reporting and Reproducibility

Q. What are the best practices for reporting experimental data to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.